molecular formula C19H17N3O B3029074 Isoevodiamine CAS No. 518-18-3

Isoevodiamine

Cat. No.: B3029074
CAS No.: 518-18-3
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
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Description

This compound exhibits a variety of biological activities, including antitumor, anti-inflammatory, and anti-obesity effects . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

This compound, an alkaloid extract from the fruit of Evodiae Fructus, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its primary target, NF-κB, by inhibiting its activation. This inhibition occurs through the suppression of IkB kinase activity . IkB kinase is an enzyme that plays a crucial role in the NF-κB signaling pathway, which regulates many processes including inflammation, immunity, cell proliferation, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway. By inhibiting the activation of NF-κB, this compound can potentially influence various downstream effects such as reducing inflammation and suppressing cell proliferation .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of this compound and its overall effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of NF-κB activation. This can lead to a decrease in inflammation and a suppression of cell proliferation, which could potentially have antitumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and the presence of other chemicals can potentially affect the stability and effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Isoevodiamine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of IkB kinase, thereby suppressing the activation of NF-κB . This inhibition leads to reduced expression of genes involved in inflammation and tumor progression. This compound also interacts with topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in multiple cancer cell lines, including A549, MDA-MB-435, and HCT116 . This compound influences cell function by modulating cell signaling pathways, such as the NF-κB and Akt pathways . Additionally, this compound affects gene expression by inhibiting the transcription of pro-inflammatory and pro-tumorigenic genes . It also impacts cellular metabolism by altering the metabolic flux and reducing the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IkB kinase, preventing the phosphorylation and degradation of IkB, which in turn inhibits the activation of NF-κB . This leads to decreased transcription of NF-κB target genes involved in inflammation and cancer progression. This compound also inhibits topoisomerase I, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells . Furthermore, this compound modulates the activity of various signaling pathways, including the Akt pathway, which plays a crucial role in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable when stored at -20°C, with a shelf life of up to three years . Its stability can be compromised by repeated freeze-thaw cycles . Over time, this compound has been shown to induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit the activity of IkB kinase and topoisomerase I, thereby affecting the NF-κB signaling pathway and DNA replication . This compound also modulates the activity of other enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been shown to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by factors such as the route of administration and the presence of other compounds .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the nucleus, where it inhibits the activity of topoisomerase I and modulates gene expression . It also localizes to the cytoplasm, where it interacts with IkB kinase and inhibits the activation of NF-κB . The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoevodiamine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruit of Evodiae Fructus. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Evodiae Fructus is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isoevodiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoevodiamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its ability to inhibit NF-κB activation and induce apoptosis in cancer cells. This makes it a promising candidate for further research and development in the fields of medicine and pharmacology .

Properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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